REACTION_CXSMILES
|
[BH4-].[Na+].C[O:4][C:5](=O)[CH2:6][CH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[N:8]1[CH3:17]>CO>[CH3:17][N:8]1[CH:7]([CH2:6][CH2:5][OH:4])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
2,3-dihydro-2-methyl-3-oxo-1H-isoindole-1-acetic acid methyl ester
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
COC(CC1N(C(C2=CC=CC=C12)=O)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by addition of 100 mL of 2.0 N NaOH
|
Type
|
CUSTOM
|
Details
|
the MeOH is evaporated
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2=CC=CC=C2C1CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |